CCR2 antagonist 4

CCR2 Selectivity Binding Site Mapping Species Cross-Reactivity

CCR2 antagonist 4 (Teijin compound 1) is the validated, selective CCR2b inhibitor with a chemotaxis IC50 of 24 nM—the lowest among commercial antagonists. Unlike generic dual CCR2/CCR5 blockers, its unique binding to Glu291, Ile263, and Thr292 eliminates off-target CCR5 noise, ensuring clean data. Proven in vivo to block monocyte infiltration in ApoE-deficient atherosclerosis models. Essential for transwell migration, 3D invasion, and HTS assay validation. Insist on CCR2 antagonist 4 for reproducible, translationally relevant results.

Molecular Formula C21H21ClF3N3O2
Molecular Weight 439.9 g/mol
Cat. No. B1662429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR2 antagonist 4
SynonymsN-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)                              benzamide hydrochloride
Molecular FormulaC21H21ClF3N3O2
Molecular Weight439.9 g/mol
Structural Identifiers
SMILESC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1
InChIKeyBAOQJSULMWXFRK-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCR2 Antagonist 4 (Teijin Compound 1) for Preclinical Inflammation and Immunology Research


CCR2 antagonist 4 (Teijin compound 1) is a synthetic small molecule that selectively inhibits the C-C chemokine receptor type 2 (CCR2), specifically the CCR2b isoform [1]. It functions by blocking the interaction between CCR2 and its primary ligand, CCL2 (MCP-1), thereby disrupting monocyte and macrophage chemotaxis and downstream inflammatory signaling [2]. The compound is widely utilized in preclinical models of inflammatory and autoimmune diseases, including atherosclerosis, multiple sclerosis, and cancer metastasis, to dissect CCR2-dependent pathways [3].

The Critical Need for CCR2 Antagonist 4 in Achieving Reproducible, High-Fidelity Pathway Inhibition


While several small molecules are marketed as 'CCR2 antagonists,' significant structural and pharmacological heterogeneity exists within this class, rendering them non-interchangeable. Divergent chemotypes engage distinct residues within the CCR2 binding pocket, leading to variable selectivity profiles against the closely related CCR5 receptor and differential species cross-reactivity (human vs. mouse) [1]. Additionally, functional assays reveal that a compound's binding affinity does not linearly predict its efficacy in blocking chemotaxis [2]. Therefore, substituting a well-characterized tool compound like CCR2 antagonist 4 with a generic alternative risks introducing experimental artifacts due to off-target effects, unverified potency, or inadequate in vivo bioavailability, ultimately compromising data reproducibility and translational validity [3].

CCR2 Antagonist 4: Quantifiable Differentiation from Closest Analogs


Differentiation by Binding Site Determinants and Species Selectivity

CCR2 antagonist 4 exhibits a distinct binding footprint compared to dual CCR2/CCR5 antagonists like TAK-779, which underpins its higher specificity for CCR2 over CCR5. Mutagenesis and molecular docking studies have pinpointed key residues in the CCR2 transmembrane domain that dictate this differential engagement. Specifically, residues His1213.33 and Ile2636.55 are critical for the antagonistic effect of Teijin compound 1 at CCR2, but do not contribute to the efficacy of the dual antagonist TAK-779 [1]. This precise molecular interaction profile offers a rational basis for selecting CCR2 antagonist 4 in studies requiring strict pathway isolation without confounding CCR5 activity, a common liability among less selective chemokine receptor inhibitors [2].

CCR2 Selectivity Binding Site Mapping Species Cross-Reactivity

Functional Potency: Chemotaxis Inhibition vs. Binding Affinity

CCR2 antagonist 4 demonstrates a functional potency in inhibiting MCP-1-induced chemotaxis (IC50 = 24 nM) that is 7.5-fold more potent than its receptor binding affinity (IC50 = 180 nM) [1]. This functional gain is a critical differentiation from compounds like RS504393, which, despite having a lower IC50 for receptor binding (89 nM), may not exhibit the same level of functional efficacy in cellular migration assays . The 24 nM chemotaxis IC50 positions CCR2 antagonist 4 as a highly effective tool for blocking monocyte trafficking in vitro at low nanomolar concentrations, ensuring complete pathway blockade without cytotoxicity [2].

Chemotaxis Assay Functional Antagonism MCP-1 Inhibition

In Vivo Efficacy in a Disease-Relevant Model of Atherosclerosis

In an ApoE-deficient mouse model of atherosclerosis, treatment with CCR2 antagonist 4, delivered via VCAM-1 targeted liposomes, resulted in a significant reduction in monocyte/macrophage adhesion and infiltration into the aortic plaque [1]. This outcome demonstrates the compound's capacity to modulate disease pathology in a complex physiological system. While many CCR2 antagonists exhibit potent in vitro activity, direct evidence of in vivo functional modulation of monocyte trafficking is essential for translational relevance. This data provides a clear demonstration of the compound's utility in a disease model where CCR2 plays a central pathogenic role [2].

Atherosclerosis In Vivo Efficacy Monocyte Infiltration

Optimal Use Cases for CCR2 Antagonist 4 in Inflammation and Oncology Research


In Vitro Functional Assays for Monocyte/Macrophage Chemotaxis

CCR2 antagonist 4 is ideally suited for in vitro studies where robust, concentration-dependent inhibition of MCP-1-driven cell migration is the primary endpoint. Its IC50 of 24 nM in chemotaxis assays [1] ensures complete pathway blockade at low nanomolar concentrations, minimizing off-target cytotoxicity. This makes it an excellent tool for transwell migration assays, 3D invasion models, and studies examining the role of the CCL2-CCR2 axis in cancer cell metastasis or immune cell recruitment [2].

Preclinical Murine Models of Inflammatory Disease

For researchers investigating the therapeutic potential of CCR2 blockade in diseases such as atherosclerosis, multiple sclerosis, or metabolic inflammation, CCR2 antagonist 4 offers a validated tool with demonstrated in vivo efficacy. Studies have shown its ability to reduce monocyte infiltration into atherosclerotic plaques in ApoE-deficient mice [3]. This established in vivo activity, coupled with its well-defined molecular target, makes it a preferred choice for generating pharmacodynamic data in rodent models of chronic inflammation [2].

Investigating CCR2-CCR5 Crosstalk and Selective Pathway Dissection

Due to its unique binding site interaction profile, which differentiates it from dual CCR2/CCR5 antagonists like TAK-779 [4], CCR2 antagonist 4 is particularly valuable in studies where distinguishing between CCR2- and CCR5-mediated effects is crucial. Its higher selectivity for CCR2 over CCR5 makes it an essential tool for dissecting the specific contribution of CCR2 in complex microenvironments where both receptors are expressed, such as in tumor-associated macrophages or in models of neuroinflammation [5].

Reference Standard for Assay Development and High-Throughput Screening

Given its well-documented potency, selectivity, and commercial availability, CCR2 antagonist 4 serves as an excellent reference standard for developing and validating new in vitro assays for CCR2 activity. It can be used as a positive control in high-throughput screening campaigns aimed at identifying novel small molecule inhibitors of the CCL2-CCR2 interaction, or in orthogonal assays to confirm target engagement of new chemical entities [1].

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